An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoate
An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Its utility is derived from the presence of multiple reactive sites: an ethyl ester functional group, a bromine atom, and a fluorine atom attached to the benzene ring. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The strategic placement of the bromo and fluoro substituents on the aromatic ring allows for selective transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of diverse molecular architectures.
Chemical Properties
This section summarizes the key chemical and physical properties of Ethyl 4-bromo-2-fluorobenzoate. The data has been compiled from various sources to provide a comprehensive overview for laboratory use.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Liquid | --- |
| Density | 1.504 g/cm³ | [2] |
| Flash Point | 127.866 °C | [2] |
| Refractive Index | 1.525 | [2] |
| Storage | Sealed in dry, room temperature | --- |
| Purity | Typically ≥98% | [1] |
Spectroscopic Data
| Data Type | Information |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 246.97646, [M+Na]⁺: 268.95840.[3] |
| ¹H NMR | Spectral data for the parent acid, 4-bromo-2-fluorobenzoic acid, is available and can be used as a reference.[4] |
| ¹³C NMR | Spectral data for related compounds such as ethyl 4-fluorobenzoate and ethyl 4-bromobenzoate are available.[5][6] |
| Infrared (IR) Spectroscopy | IR spectra for the parent acid and related esters are available for comparison.[7] |
Synthesis
Ethyl 4-bromo-2-fluorobenzoate is typically synthesized via the esterification of 4-bromo-2-fluorobenzoic acid. A common and effective method involves the use of thionyl chloride to activate the carboxylic acid, followed by reaction with ethanol.
Experimental Protocol: Synthesis of Ethyl 4-bromo-2-fluorobenzoate[2]
Materials:
-
4-bromo-2-fluorobenzoic acid (3.0 g)
-
Ethanol (20 mL)
-
Thionyl chloride (2.0 mL)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL), add thionyl chloride (2.0 mL) at 0°C.
-
Stir the mixture overnight at 70°C.
-
After the reaction is complete, add saturated aqueous sodium hydrogencarbonate solution to the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer successively with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the final product, ethyl 4-bromo-2-fluorobenzoate.
Reactivity and Applications
The reactivity of Ethyl 4-bromo-2-fluorobenzoate is centered around its three main functional components: the ethyl ester, the aromatic bromine, and the aromatic fluorine.
-
Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides or other esters through transesterification.
-
Aromatic Bromine: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
-
Aromatic Fluorine: The fluorine atom influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions.
Due to this versatile reactivity, Ethyl 4-bromo-2-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The parent compound, 4-bromo-2-fluorobenzoic acid, is a known intermediate in the synthesis of enzalutamide and venetoclax.
Safety and Handling
Ethyl 4-bromo-2-fluorobenzoate should be handled with care in a well-ventilated laboratory, following standard safety protocols.
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Ethyl 4-bromo-2-fluorobenzoate from its corresponding carboxylic acid.
Caption: Synthesis of Ethyl 4-bromo-2-fluorobenzoate.
Logical Relationship of Functional Groups in Reactivity
This diagram shows the relationship between the functional groups of Ethyl 4-bromo-2-fluorobenzoate and the types of reactions they can undergo.
Caption: Reactivity of Functional Groups.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - Ethyl 4-bromo-2-fluorobenzoate (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]
- 5. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 4-bromobenzoate(5798-75-4) 13C NMR spectrum [chemicalbook.com]
- 7. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
